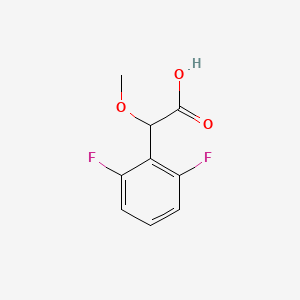

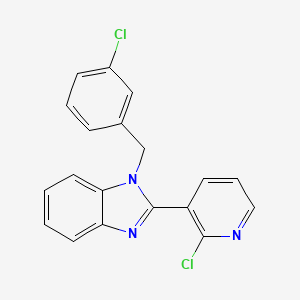

![molecular formula C20H20N4OS B2753966 [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide CAS No. 303147-61-7](/img/structure/B2753966.png)

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide, also known as MpsB, is a potent and selective inhibitor of bacterial cell wall biosynthesis. It is a promising lead compound for the development of new antibiotics to combat bacterial infections.

Applications De Recherche Scientifique

SIRT2 Inhibition for Cancer and Neurodegenerative Diseases

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide: has been identified as a potential scaffold for the inhibition of SIRT2, a sirtuin involved in various biological processes including energy metabolism, cell cycle regulation, autophagy, DNA repair, and pathological processes such as tumors and neurodegenerations . SIRT2 inhibitors are considered valuable in the treatment and study of cancer and neurodegenerative diseases due to their role in these conditions.

Cardiovascular Applications

Compounds with a similar morpholino-pyrimidinyl structure have been extensively studied for their cardiovascular effects. The pharmacological action of these compounds, particularly their cardiovascular activity, is a significant area of research, suggesting that [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide could be explored for potential cardiovascular applications .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic activities of morpholino-pyrimidinyl derivatives make them candidates for the development of new anti-inflammatory and pain-relief medications. Their mechanism of action often involves modulation of enzymatic pathways associated with inflammation and pain perception .

Adenosine Receptor Antagonism

This compound has been studied for its potential as an adenosine receptor antagonist. Adenosine receptors are involved in numerous physiological conditions related to neurological, immunologic, and cardiovascular systems. Antagonists for these receptors can be crucial in developing therapeutic agents against various clinical disorders .

GPCR-Targeted Drug Design

Given that adenosine receptors are part of the G protein-coupled receptor (GPCR) superfamily, [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide could serve as a starting point for the design of drugs targeting GPCRs, which are a large and diverse group of membrane receptors critical in many biological processes .

Biochemical Tool for Research

Due to its interaction with various biological targets, this compound can be used as a biochemical tool to study different biological pathways and processes. It can help in understanding the underlying mechanisms of diseases and in the identification of new therapeutic targets .

Propriétés

IUPAC Name |

4-[6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-2-4-18(5-3-1)26-15-17-14-19(24-10-12-25-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOJQHPJRVGTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

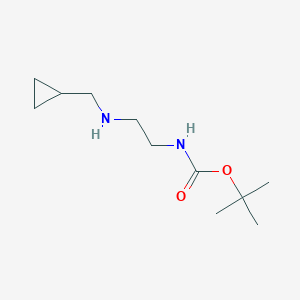

![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)

![3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2753886.png)

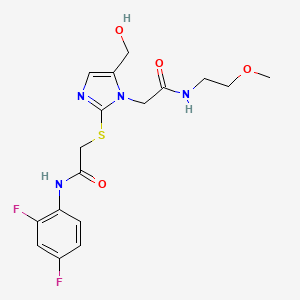

![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)

![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)